6-Amino-5-nitroso-3-methyluracil
CAS No.: 61033-04-3
VCID: VC0015043
Molecular Formula: C5H6N4O3
Molecular Weight: 170.13 g/mol
* For research use only. Not for human or veterinary use.

Description | 6-Amino-5-nitroso-3-methyluracil is a heterocyclic organic compound with the molecular formula C5H6N4O3. It is a derivative of uracil, a pyrimidine nucleobase commonly found in RNA. This compound is recognized as a potential inhibitor of superoxide dismutase (SOD) . SOD is an enzyme that plays a crucial role in protecting cells from oxidative damage by catalyzing the dismutation of superoxide radicals into oxygen and hydrogen peroxide. The synthesis of 6-Amino-5-nitroso-3-methyluracil typically involves the nitration of 6-amino-3-methyluracil, starting with the diazotization of 3-nitroaniline and reacting it with 6-amino-3-methyluracil under controlled conditions. Industrially, the production of this compound follows similar synthetic routes but is conducted on a larger scale, requiring optimized reaction conditions to maximize yield and purity. Reactions that 6-Amino-5-nitroso-3-methyluracil can undergo include oxidation, reduction, and substitution. Oxidation of the nitroso group can form nitro derivatives, while reduction can form amino derivatives; the amino group can also participate in nucleophilic substitution reactions. Compared to similar compounds, 6-Amino-5-nitroso-3-methyluracil's distinctiveness arises from the presence of both amino and nitroso groups, granting it unique chemical reactivity and biological activity. For instance, 6-Amino-3-methyluracil lacks the nitroso group, which makes it less reactive in certain chemical reactions. Another related compound, 5-Nitroso-6-methyluracil, has a similar structure but lacks the amino group, which affects its reactivity and biological activity. The presence of both functional groups allows 6-Amino-5-nitroso-3-methyluracil to engage in a broader spectrum of chemical reactions and potentially exhibit more varied biological effects than its analogs. |
---|---|
CAS No. | 61033-04-3 |
Product Name | 6-Amino-5-nitroso-3-methyluracil |
Molecular Formula | C5H6N4O3 |
Molecular Weight | 170.13 g/mol |
IUPAC Name | 6-amino-3-methyl-5-nitroso-1H-pyrimidine-2,4-dione |
Standard InChI | InChI=1S/C5H6N4O3/c1-9-4(10)2(8-12)3(6)7-5(9)11/h6H2,1H3,(H,7,11) |
Standard InChIKey | GUDXLMQIDACJSU-UHFFFAOYSA-N |
SMILES | CN1C(=O)C(=C(NC1=O)N)N=O |
Canonical SMILES | CN1C(=O)C(=C(NC1=O)N)N=O |
Synonyms | 6-amino-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione |
PubChem Compound | 3247720 |
Last Modified | Sep 14 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume